2,3,3',4,5,5',6-Heptabromodiphenyl ether
Description
Overview of Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers (PBDEs) are synthetic organobromine compounds widely used as additive flame retardants in industrial and consumer products. Their chemical structure consists of two phenyl rings linked by an oxygen atom, with bromine atoms substituted at various positions. PBDEs are classified into three commercial mixtures based on average bromination levels: pentaBDE (4–5 bromine atoms), octaBDE (7–8 bromine atoms), and decaBDE (10 bromine atoms). These compounds reduce fire risks in plastics, textiles, electronics, and construction materials by interrupting free radical chain reactions during combustion.
Due to their persistence, bioaccumulation potential, and toxicity, pentaBDE and octaBDE mixtures were phased out globally under the 2009 Stockholm Convention. However, legacy emissions from existing products and environmental reservoirs continue to pose ecological risks. PBDEs exhibit structural similarities to polychlorinated biphenyls (PCBs), sharing comparable environmental partitioning behaviors and toxicological mechanisms.
Classification of PBDE Congeners
PBDEs comprise 209 possible congeners differentiated by bromine substitution patterns. The International Union of Pure and Applied Chemistry (IUPAC) numbering system, adapted from PCB nomenclature, assigns unique identifiers based on bromine positions. Congeners are grouped into homologs:
- Mono- to decabrominated diphenyl ethers (1–10 bromine atoms)
- Heptabrominated diphenyl ethers : 24 isomers, including 2,3,3',4,5,5',6-heptabromodiphenyl ether (BDE-190)
Table 1: Representative PBDE Congeners
| IUPAC Number | Bromine Positions | Common Name |
|---|---|---|
| BDE-47 | 2,2',4,4' | TetraBDE |
| BDE-99 | 2,2',4,4',5 | PentaBDE |
| BDE-190 | 2,3,3',4,5,5',6 | HeptaBDE |
| BDE-209 | 2,2',3,3',4,4',5,5',6,6' | DecaBDE |
Heptabrominated congeners like BDE-190 are minor components in octaBDE mixtures, which historically contained ~44% heptaBDEs by mass. Unlike lower-brominated congeners, heptaBDEs exhibit stronger adsorption to particulate matter and reduced bioavailability.
Historical Context of Heptabromodiphenyl Ethers
Heptabromodiphenyl ethers emerged as byproducts in octaBDE manufacturing processes during the late 20th century. Commercial octaBDE formulations, such as Bromkal 79-8DE, contained 44% heptaBDEs alongside hexa- and octabrominated congeners. These mixtures were incorporated into high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS) plastics for electronics and automotive components.
Regulatory actions began in 2004 when the European Union restricted octaBDE and pentaBDE under Directive 2003/11/EC. Canada declared heptaBDEs toxic under the Canadian Environmental Protection Act (CEPA) in 2006, followed by the United States Environmental Protection Agency (EPA) initiating risk evaluations in 2010. Despite bans, heptaBDEs persist in older products, landfill leachate, and recycled materials, complicating global mitigation efforts.
Environmental and Toxicological Significance
Heptabromodiphenyl ethers exhibit dual environmental threats:
- Persistence : With estimated half-lives exceeding 2 years in sediments, heptaBDEs resist aerobic degradation due to their high bromine content.
- Bioaccumulation : Lower water solubility (3.9 × 10⁻⁶ mg/L for BDE-190) and high log Kow values (~9.4) favor lipid accumulation in aquatic organisms.
Toxicological studies highlight several mechanisms:
- Thyroid disruption : HeptaBDEs competitively bind to transthyretin (TTR), altering thyroid hormone transport.
- Oxidative stress : Metabolites like hydroxylated PBDEs induce reactive oxygen species (ROS) in hepatic cells.
- Neurotoxicity : Developmental exposure impairs synaptic plasticity in murine models, analogous to PCB effects.
Table 2: Environmental Partitioning of BDE-190
| Compartment | Partition Coefficient | Behavior |
|---|---|---|
| Air | 3.3 × 10⁻¹⁰ mmHg | Particulate-phase dominance |
| Water | Koc = 89,000 | Sediment adsorption |
| Biota | BCF = 29 | Moderate bioaccumulation |
While heptaBDEs are less acutely toxic than pentaBDEs, their persistence and potential for debromination into more bioactive congeners warrant continued monitoring.
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-5(14)3-6(2-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZOLAUBUSUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90785697 | |
| Record name | 1,2,3,4,5-Pentabromo-6-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90785697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407578-53-4 | |
| Record name | 2,3,3',4,5,5',6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407578534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromo-6-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90785697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5,5',6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50L14A40O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Structural Similarities and Differences
PBDE congeners are differentiated by bromine substitution patterns, which influence their physicochemical properties and environmental behavior. Below is a structural comparison with key heptaBDEs and related compounds:
Key Observations :
- BDE-190 and BDE-191 share six bromine positions but differ at the 5' and 5 positions, respectively.
- BDE-183, a common heptaBDE, has bromine at 2,2',3,4,4',5',6, resulting in a Dice similarity score of 0.67 with BDE-208 (nonaBDE), compared to 0.11 for Aldrin.
Physicochemical Properties
Henry’s Law Constants (H) and Octanol-Air Partition Coefficients (KOA):
| Congener | Henry’s Law Constant (Pa·m³/mol) | log KOA (25°C) | Source |
|---|---|---|---|
| BDE-190 | Not reported | Not available | - |
| BDE-183 | 1.2×10¹ (estimated) | 10.1 | [11,18] |
| BDE-171 | 1.2×10¹ | - | [18] |
| BDE-154 | Not reported | 9.6 | [11] |
Vapor Pressure and Thermal Stability :
- BDE-183 exhibits a vapor pressure of 2.3×10⁻⁶ Pa at 25°C, lower than BDE-47 (tetraBDE: 1.1×10⁻⁴ Pa).
- Higher bromination (e.g., heptaBDEs) correlates with lower volatility and greater persistence in sediments.
Environmental Fate and Bioaccumulation
- Debromination : BDE-183 undergoes metabolic debromination in fish to form BDE-154 (hexaBDE), while BDE-190’s degradation pathways remain understudied.
- Bioaccumulation :
- BDE-183 has a bioaccumulation factor (BAF) of 4,700 in carp, whereas BDE-99 (pentaBDE) shows higher mobility due to lower molecular weight.
- In human adipose tissue, BDE-183 concentrations increased from <1% to 29.7% of total PBDEs between 1970 and 2000 in Japan, reflecting shifting exposure sources.
Toxicity and Health Impacts
Q & A
Q. What are the optimal synthetic routes for producing 2,3,3',4,5,5',6-Heptabromodiphenyl ether with high positional selectivity?
Methodological Answer: Synthesis involves bromination of diphenyl ether using bromine or brominated reagents under controlled conditions. Key parameters include:
- Temperature: Maintained at 50–80°C to balance reaction kinetics and selectivity .
- Solvent selection: Non-polar solvents (e.g., dichloromethane) minimize side reactions .
- Catalysts: Lewis acids (e.g., FeBr₃) enhance regioselectivity for bromination at ortho/para positions .
Purification via column chromatography or recrystallization ensures >95% purity. Industrial-scale synthesis requires reactor design to manage exothermic bromination .
Q. How can researchers validate the purity and structural identity of BDE-190 in environmental samples?
Methodological Answer:
- Analytical standards: Use certified reference materials (e.g., 50 µg/mL in isooctane) for calibration .
- Chromatography: GC-MS with electron capture detection (ECD) resolves PBDE congeners; retention indices cross-referenced with EPA methods .
- Spectroscopy: High-resolution NMR (¹³C, ¹H) confirms bromine substitution patterns. Compare with PubChem spectral data (InChI Key: BNBKFHSIPERIM) .
Q. What are the primary mechanisms of toxicity observed for BDE-190 in mammalian cell lines?
Methodological Answer:
- In vitro assays: Use HepG2 or MCF-7 cells exposed to 1–100 µM BDE-190. Measure:
- Endocrine disruption: Competitive binding to estrogen receptors via luciferase reporter assays .
- Oxidative stress: Quantify ROS production (e.g., DCFH-DA assay) and glutathione depletion .
- Omics integration: Transcriptomic profiling (RNA-seq) identifies pathways like NF-κB or Nrf2 .
Advanced Research Questions
Q. How do bromination patterns (e.g., BDE-190 vs. BDE-183) influence environmental persistence and bioaccumulation?
Methodological Answer:
- Comparative studies: Use OECD 305 guidelines to measure log Kow (octanol-water partition coefficient). BDE-190 (log Kow ~8.2) shows higher hydrophobicity than BDE-183 (log Kow ~7.9) due to meta/para bromination .
- Field sampling: Analyze sediment/plankton ratios in estuarine ecosystems; model bioaccumulation using fugacity-based tools (e.g., EQC Model) .
Q. How can researchers resolve contradictions in reported half-lives of BDE-190 across different environmental matrices?
Methodological Answer:
Q. What advanced analytical techniques differentiate BDE-190 from co-eluting PBDE isomers (e.g., BDE-184) in complex mixtures?
Methodological Answer:
Q. How can mechanistic studies integrate BDE-190’s endocrine-disrupting effects into ecological risk assessments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
